2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14Cl2N4O. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or acids, breaking down into simpler compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride can be compared with similar compounds such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one hydrochloride: Another compound with a similar core structure but different substituents.
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O.ClH/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10;/h1-3H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDCMANXIQYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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